molecular formula C8H8F2O B2980785 (R)-1-(2,3-DIFLUOROPHENYL)ETHAN-1-OL CAS No. 867288-29-7

(R)-1-(2,3-DIFLUOROPHENYL)ETHAN-1-OL

Cat. No.: B2980785
CAS No.: 867288-29-7
M. Wt: 158.148
InChI Key: IWMIWBJLOWDKSQ-RXMQYKEDSA-N
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Description

®-1-(2,3-Difluorophenyl)ethan-1-ol is a chiral alcohol compound characterized by the presence of two fluorine atoms on the phenyl ring and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,3-Difluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, ®-1-(2,3-Difluorophenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the retention of the chiral center.

Industrial Production Methods

Industrial production methods for ®-1-(2,3-Difluorophenyl)ethan-1-ol often involve enantioselective synthesis techniques to ensure high enantiomeric purity. These methods may include asymmetric hydrogenation or the use of chiral catalysts to achieve the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,3-Difluorophenyl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, ®-1-(2,3-Difluorophenyl)ethanone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: As mentioned earlier, the compound can be synthesized by the reduction of ®-1-(2,3-Difluorophenyl)ethanone.

    Substitution: The hydroxyl group in ®-1-(2,3-Difluorophenyl)ethan-1-ol can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution product

Major Products Formed

    Oxidation: ®-1-(2,3-Difluorophenyl)ethanone

    Reduction: ®-1-(2,3-Difluorophenyl)ethan-1-ol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

®-1-(2,3-Difluorophenyl)ethan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(2,3-Difluorophenyl)ethan-1-ol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atoms can influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological activity.

Comparison with Similar Compounds

®-1-(2,3-Difluorophenyl)ethan-1-ol can be compared with other similar compounds, such as:

    ®-1-(2,4-Difluorophenyl)ethan-1-ol: Similar structure but with fluorine atoms at different positions on the phenyl ring.

    ®-1-(2,3-Dichlorophenyl)ethan-1-ol: Similar structure but with chlorine atoms instead of fluorine.

    ®-1-(2,3-Difluorophenyl)propan-1-ol: Similar structure but with an additional carbon atom in the alkyl chain.

The uniqueness of ®-1-(2,3-Difluorophenyl)ethan-1-ol lies in the specific positioning of the fluorine atoms and the chiral center, which can significantly influence its chemical and biological properties.

Properties

IUPAC Name

(1R)-1-(2,3-difluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMIWBJLOWDKSQ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C(=CC=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867288-29-7
Record name (1R)-1-(2,3-difluorophenyl)ethan-1-ol
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